SOD1 Cytotoxicity Rescue in PC12 Cells
CMB-087229 potently blocks cytotoxicity induced by mutant G93A SOD1 in a PC12 neuronal cell model, with an EC50 of 67 nM . In a comparative SAR study, close structural analogues with N-1 or N-2 substitutions were found to be completely inactive, underscoring the critical nature of the compound's specific pyrazolone ring substitution [1].
| Evidence Dimension | Cytotoxicity Rescue (EC50) |
|---|---|
| Target Compound Data | 67 nM |
| Comparator Or Baseline | N-1 methyl, N-2 methyl, or N-2 excised pyrazolone analogues: Inactive |
| Quantified Difference | Target compound is active (EC50 = 67 nM) while key analogues are inactive (EC50 > 10 µM or no detectable activity) |
| Conditions | PC12 cells expressing mutant G93A SOD1 |
Why This Matters
This demonstrates that the compound's precise molecular structure is non-negotiable for activity; generic pyrazolones will not replicate this ALS-relevant cellular efficacy.
- [1] Nowak, R. J., et al. (2012). Bioorg. Med. Chem. Lett., 22, 6471-6474. View Source
